molecular formula C59H92O4 B023937 Ubiquinol CAS No. 992-78-9

Ubiquinol

Número de catálogo: B023937
Número CAS: 992-78-9
Peso molecular: 865.4 g/mol
Clave InChI: QNTNKSLOFHEFPK-UPTCCGCDSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ubiquinol, the reduced and active antioxidant form of Coenzyme Q10 (CoQ10), is an essential lipid-soluble benzoquinone present in all cellular membranes . This compound is a critical reagent for life science research, offering insights into cellular bioenergetics and redox biology. Key Research Applications and Value: Mitochondrial and Metabolic Research: this compound serves as a central electron carrier in the mitochondrial respiratory chain, shuttling electrons from Complex I and II to Complex III to support adenosine triphosphate (ATP) production . Its role is vital for studies on cellular energy metabolism, mitochondrial dysfunction, and diseases related to bioenergetic deficits. Oxidative Stress and Antioxidant Mechanisms: As a potent, endogenous lipid-soluble antioxidant, this compound effectively protects cell membranes and lipoproteins from lipid peroxidation . It is particularly valuable for investigating the body's defense against free radicals and for studying the recycling of other antioxidants, such as vitamin E . Cardiovascular and Metabolic Disease Models: Research applications include the study of endothelial function, vascular oxidative stress, and the metabolic underpinnings of heart failure and other cardiovascular conditions . Its investigation extends to models of metabolic syndrome, including insulin resistance and hepatic steatosis . Inflammation and Cell Signaling: this compound has been shown to modulate inflammatory signaling pathways, such as the down-regulation of NF-κB activation, making it relevant for research into chronic inflammatory states . Mechanism of Action: Within the mitochondrial electron transport chain, this compound is oxidized back to ubiquinone by Complex III (the Q-cycle), a process that contributes to the proton motive force for ATP synthesis . Extra-mitochondrially, its regeneration is facilitated by oxidoreductase enzymes, including the selenoenzyme thioredoxin reductase . In its antioxidant capacity, this compound directly scavenges peroxyl radicals, inhibiting the propagation of lipid peroxidation chains . Disclaimer: This product is intended for Research Use Only (RUO). It is not intended for diagnostic or therapeutic use, nor for human consumption.

Propiedades

IUPAC Name

2-[(2E,6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl]-5,6-dimethoxy-3-methylbenzene-1,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C59H92O4/c1-44(2)24-15-25-45(3)26-16-27-46(4)28-17-29-47(5)30-18-31-48(6)32-19-33-49(7)34-20-35-50(8)36-21-37-51(9)38-22-39-52(10)40-23-41-53(11)42-43-55-54(12)56(60)58(62-13)59(63-14)57(55)61/h24,26,28,30,32,34,36,38,40,42,60-61H,15-23,25,27,29,31,33,35,37,39,41,43H2,1-14H3/b45-26+,46-28+,47-30+,48-32+,49-34+,50-36+,51-38+,52-40+,53-42+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNTNKSLOFHEFPK-UPTCCGCDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1O)OC)OC)O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=C(C(=C1O)OC)OC)O)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C59H92O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90912840
Record name Dihydrocoenzyme Q10
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90912840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

865.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Ubiquinol-10
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013111
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

992-78-9, 5677-55-4
Record name Dihydrocoenzyme Q10
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=992-78-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ubiquinol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000992789
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ubiquinol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11340
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Dihydrocoenzyme Q10
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90912840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name UBIQUINOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M9NL0C577Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Ubiquinol-10
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013111
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Métodos De Preparación

Solanesol Bromidation and Solanesylacetone Formation

The stereospecific synthesis of this compound begins with solanesol, a long-chain isoprenoid alcohol derived from tobacco waste or potato leaves. In the first step, solanesol undergoes bromidation using phosphorus tribromide (PBr₃) in anhydrous hexane and ether at 0–5°C. This reaction produces solanesol bromide, which is subsequently reacted with ethyl acetoacetate in the presence of sodium ethoxide. The resulting solanesylacetone is isolated via ether extraction and evaporation, yielding a solid intermediate with a reported mass of 8 g from 11 g of solanesol bromide.

Grignard Reaction for Isodecaprenol Synthesis

Solanesylacetone is then subjected to a Grignard reaction with vinyl magnesium bromide in tetrahydrofuran (THF) under nitrogen. The addition of ammonium chloride quenches the reaction, yielding isodecaprenol—a key precursor for this compound’s isoprenoid tail. This step achieves a 90% yield (9 g from 8 g solanesylacetone), with the product characterized as a colorless, waxy substance.

Coupling with 2,3-Dimethoxy-5-methylhydroquinone

The final synthetic step involves coupling isodecaprenol with 2,3-dimethoxy-5-methylhydroquinone, a methoxy-substituted aromatic compound synthesized via ceric ammonium nitrate oxidation. The reaction proceeds in hexane at 43°C with sodium bisulfite, followed by silica gel chromatography to isolate ubiquinone. While this patent describes ubiquinone synthesis, subsequent reduction steps (e.g., using ascorbic acid) are required to produce this compound.

Natural Extraction from Palm Plant Sources

Hexane-Citrate Extraction Protocol

This compound is extracted from palm oil or palm pressed fiber using a hexane-citrate solution (40% hexane, 25 mM citrate, pH 7.4). The mixture is sterilized at 121°C, combined with mechanically disrupted palm fiber, and stirred at 50°C. Centrifugation separates the supernatant, which contains 0.2–4 mg/mL ubiquinone and 0.3–3 mg/mL this compound, with the reduced form constituting 60–80% of total CoQ10.

Alkaline Treatment and Crystallization

The extract is treated with sodium hydroxide to adjust the pH to 3.5–9.3, enhancing this compound’s solubility. Ferric chloride (FeCl₃) is added to promote crystallization at 4°C, yielding this compound crystals with 99% purity. Chromatographic purification using Sephadex 4B further isolates this compound, achieving pharmaceutical-grade material free of allergens.

Reduction of Ubiquinone to this compound

Ascorbic Acid-Mediated Reduction

Ubiquinone is reduced to this compound using ascorbic acid in ethanol under nitrogen at 80°C. This method produces 98.6% pure this compound, with residual ascorbic acid below 0.1%. Cooling the reaction mixture to 0°C precipitates this compound as a white powder, which is vacuum-dried to prevent oxidation.

Polymorph II Synthesis

To improve stability, this compound is recrystallized from hexane at 25°C, forming polymorph II—a light-yellow powder with a higher melting point than the conventional form (polymorph I). Despite its enhanced stability, polymorph II still degrades by 6.9% over four weeks at 25°C.

Stabilization via Cocrystallization

Nicotinamide Cocrystal Design

This compound’s instability is addressed through cocrystallization with nicotinamide (vitamin B3). Ball milling equimolar amounts of this compound and nicotinamide in isopropanol/isopropyl acetate yields a cocrystal (UQ-NC) with superior dissolution and bioavailability.

Stability and Bioavailability Enhancements

The UQ-NC cocrystal remains stable under accelerated conditions (40°C, 75% RH) for 12 weeks, with no detectable oxidation to ubiquinone. Dissolution studies in simulated gastric fluid (SGF) show a 38.3-fold increase in this compound concentration compared to polymorph II. In vivo rat studies confirm a 2.1-fold higher bioavailability for the cocrystal.

Comparative Analysis of Preparation Methods

Method Starting Material Yield Purity Stability
Chemical SynthesisSolanesol65–75%90–95%Moderate (prone to oxidation)
Natural ExtractionPalm pressed fiber20–40%99%High (with FeCl₃)
Ascorbic Acid ReductionUbiquinone85–90%98.6%Low (requires N₂)
CocrystallizationThis compound + Nicotinamide95%99.5%Excellent (12 weeks)

Aplicaciones Científicas De Investigación

Fatigue Management

Recent studies have demonstrated that ubiquinol can effectively alleviate mild fatigue in healthy individuals. A double-blind, placebo-controlled trial evaluated the impact of this compound intake on participants experiencing fatigue for over a month. Participants received either 100 mg or 150 mg of this compound daily for 12 weeks. Results indicated a significant reduction in subjective fatigue levels and improved cognitive task performance compared to the placebo group. Serum this compound levels increased significantly, correlating positively with relaxation and motivation post-task .

Cardiovascular Health

This compound plays a crucial role in cardiovascular health due to its antioxidant properties and involvement in mitochondrial energy production. A systematic review encompassing numerous randomized controlled trials revealed that CoQ10 supplementation, particularly in its this compound form, can reduce cardiovascular risk factors, lower blood pressure, and improve heart function. For instance, a study involving patients with atrial fibrillation showed that those taking CoQ10 had significantly fewer incidents compared to the placebo group after one year .

Neurodegenerative Diseases

The potential of this compound in treating neurodegenerative diseases such as Parkinson's and Alzheimer's has been explored extensively. Its antioxidant capacity helps mitigate oxidative stress, a significant factor in neuronal degeneration. A review highlighted that this compound supplementation could enhance mitochondrial function and reduce symptoms associated with these conditions. In clinical settings, patients reported improved quality of life metrics when supplemented with this compound over extended periods .

Quality of Life Improvements

Long-term studies have shown that this compound intake can significantly improve the quality of life (QOL) among community residents. One study assessed the effects of long-term supplementation on various health markers and found notable enhancements in physical well-being and psychological health indicators among participants . The data suggest that this compound may serve as a valuable adjunct therapy for maintaining overall health as individuals age.

Case Studies Overview

StudyPopulationDosageDurationKey Findings
Study on Fatigue ReliefHealthy adults100 mg & 150 mg12 weeksSignificant reduction in fatigue; improved cognitive performance
Cardiovascular Risk FactorsPatients with atrial fibrillationVaries1 yearFewer incidents of AF in CoQ10 group compared to placebo
Neurodegenerative DiseasesPatients with Parkinson's/Alzheimer'sVariesLong-termImproved QOL metrics; enhanced mitochondrial function
Community Residents QOL StudyGeneral populationVariesLong-termNotable improvements in physical and psychological health

Comparación Con Compuestos Similares

Key Research Findings and Conflicts

  • Age-Dependent Bioavailability: While this compound outperforms ubiquinone in older adults, a study by López-Lluch et al. found ubiquinone more bioavailable in young individuals (18–33 years), highlighting age-dependent metabolic differences .
  • Formulation Variability: Water-soluble CoQ10 formulations (e.g., Q10Vital®) may equalize bioavailability between this compound and ubiquinone, masking inherent redox advantages .

Actividad Biológica

Ubiquinol, the reduced form of coenzyme Q10 (CoQ10), plays a critical role in cellular energy production and acts as a potent antioxidant. It is involved in the mitochondrial electron transport chain, facilitating ATP synthesis, and protecting cells from oxidative damage. This article provides a detailed overview of the biological activity of this compound, including its mechanisms, clinical implications, and relevant research findings.

This compound functions primarily through two mechanisms:

  • Energy Production : this compound is essential in the mitochondrial respiratory chain, where it transfers electrons between complex I (NADH dehydrogenase) and complex III (cytochrome bc1 complex). This electron transfer is vital for ATP synthesis via oxidative phosphorylation .
  • Antioxidant Activity : As an antioxidant, this compound neutralizes free radicals and reactive oxygen species (ROS), thereby preventing cellular damage. It can regenerate other antioxidants like vitamin E, enhancing overall antioxidant capacity .

2. Clinical Implications

This compound supplementation has been associated with various health benefits:

  • Cardiovascular Health : Studies indicate that this compound can improve endothelial function and reduce oxidative stress in patients with heart disease. For instance, a clinical trial found that this compound supplementation led to significant reductions in cardiovascular mortality among elderly individuals .
  • Exercise Performance : Research shows that this compound supplementation can enhance exercise performance by improving energy metabolism and reducing fatigue during high-intensity workouts . A study demonstrated that athletes who supplemented with this compound exhibited improved exercise capacity and recovery times.
  • Neurological Health : this compound may have neuroprotective effects. Research has suggested potential benefits in neurodegenerative diseases like Parkinson's and Alzheimer's due to its ability to mitigate oxidative stress and improve mitochondrial function .

Case Study 1: Cardiovascular Benefits

A double-blind placebo-controlled trial assessed the impact of this compound on patients with heart failure. The results indicated that those receiving this compound showed improved left ventricular function and reduced oxidative stress markers compared to the placebo group. This suggests that this compound could be a valuable adjunct therapy for heart failure management.

Case Study 2: Exercise Performance

In a study involving trained athletes, participants who took this compound showed a significant increase in peak oxygen uptake (VO2 max) compared to those who received a placebo. The findings underscore the potential of this compound to enhance athletic performance through improved energy metabolism during strenuous activities .

4. Comparative Data on Ubiquinone vs. This compound

FeatureUbiquinoneThis compound
Oxidation StateOxidizedReduced
Antioxidant ActivityModerateHigh
BioavailabilityLowerHigher
Role in Energy MetabolismElectron acceptorElectron donor

5. Future Directions in Research

Emerging studies are exploring the potential of this compound in various health conditions beyond cardiovascular health, including metabolic syndromes and chronic fatigue syndrome. Further research is needed to establish optimal dosages and long-term effects of supplementation.

Q & A

Q. What experimental models are commonly used to evaluate Ubiquinol’s role in mitochondrial protection against oxidative stress?

this compound’s antioxidant effects are typically studied in in vitro mitochondrial assays and animal models of oxidative stress. For example, studies using bovine serum albumin (BSA) exposed to peroxynitrite (ONOO⁻) demonstrate this compound’s ability to reduce protein nitration by competing with tyrosine residues for reactive intermediates . Rodent models of ischemic retina or heart failure (e.g., Dahl S rats) are employed to assess this compound’s inhibition of apoptotic pathways (e.g., Bax/Bad/Bcl-xL signaling) and mitochondrial preservation using techniques like Western blotting for caspase-3 cleavage and immunohistochemistry for cell survival markers .

Q. How does this compound’s bioavailability compare to Ubiquinone in clinical studies?

Bioavailability studies use plasma concentration measurements via high-performance liquid chromatography (HPLC) to compare absorption. Randomized controlled trials (RCTs) show this compound achieves up to 62% higher plasma CoQ10 levels than Ubiquinone due to its reduced form bypassing enzymatic conversion steps . However, inter-individual variability in Ubiquinone metabolism necessitates stratified analyses in trial designs .

Q. What standardized methodologies ensure this compound stability in experimental preparations?

this compound’s susceptibility to oxidation requires anaerobic handling and stabilization with lipid-based carriers (e.g., softgel encapsulation). Kaneka Corporation’s patented method uses yeast fermentation-derived this compound with controlled oxygen exposure during synthesis . In vitro assays often include antioxidants like ascorbate to preserve this compound’s reduced state during kinetic studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s efficacy across cardiovascular trials?

Meta-analyses of RCTs reveal discrepancies in outcomes (e.g., mortality reduction in heart failure vs. neutral effects in hypertension). These contradictions arise from variability in dosing (e.g., 90–300 mg/day), patient demographics (e.g., age-related CoQ10 synthesis decline), and this compound’s interaction with statins . Stratified subgroup analyses and standardized endpoints (e.g., echocardiographic metrics for diastolic function) are critical for harmonizing data .

Q. What experimental designs optimize this compound dosage and delivery in preclinical models?

Dose-response studies in rodent models (e.g., Dahl S rats fed 2 mg/100 g this compound) use repeated-measures ANOVA to correlate blood pressure changes with mitochondrial integrity . For ocular studies, dietary supplementation (1% this compound) in mice demonstrates retinal ganglion cell survival via Brn3a immunohistochemistry, requiring strict control of intraocular pressure (IOP) and body weight to isolate treatment effects .

Q. How does this compound modulate the Bax/Bad/Bcl-xL apoptotic pathway in ischemic tissues?

Mechanistic studies combine phospho-specific antibodies (e.g., phospho-Bad Ser112) and mitochondrial protein extraction to quantify pathway activity. This compound preserves Bcl-xL expression and inhibits Bax activation in ischemic retinas, measured via ELISA and flow cytometry . Computational modeling of second-order rate constants (e.g., this compound oxidation by ONOO⁻) further quantifies its antioxidant capacity .

Q. What statistical approaches address small sample sizes in pilot studies of this compound’s neuroprotective effects?

Pilot studies (e.g., autism trials with this compound supplementation) use non-parametric tests (e.g., Mann-Whitney U) and effect size calculations to mitigate low power . For longitudinal data (e.g., blood pressure trends in rats), mixed-effects models account for intra-subject variability .

Methodological Guidance

Q. How should researchers validate this compound’s purity and concentration in vitro?

UV-Vis spectroscopy (peak absorption at 294 nm for this compound vs. 268 nm for Ubiquinone) and mass spectrometry confirm purity . Quantification via redox cycling assays (e.g., using cytochrome c as an electron acceptor) ensures accurate molarity in kinetic studies .

Q. What controls are essential for isolating this compound-specific effects in cellular assays?

Include Ubiquinone-treated controls and mitochondrial uncouplers (e.g., FCCP) to differentiate this compound’s antioxidant activity from respiratory chain effects . For apoptosis assays, caspase inhibitors (e.g., Z-VAD-FMK) validate pathway specificity .

Q. How can open-access data repositories enhance reproducibility in this compound research?

PLOS-compliant studies require deposition of raw datasets (e.g., echocardiographic measurements, Western blot densitometry) in public repositories like Figshare. Detailed protocols for this compound preparation and animal models must accompany supplementary materials .

Key Data from Evidence

  • This compound oxidation kinetics : 22% of ONOO⁻ oxidizes this compound in initial reaction phases, with nonlinear behavior at [ONOO⁻]/[UQH2] > 4 .
  • Cardiac outcomes : this compound reduces left ventricular wall thickness by 15% in hypertensive rats (p<0.05) .
  • Retinal protection : 1% dietary this compound increases RGC survival by 40% in ischemic mice (p<0.01) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ubiquinol
Reactant of Route 2
Reactant of Route 2
Ubiquinol

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.